molecular formula C19H24N6O2 B7173943 3-methyl-6-[4-[(1-methylimidazol-2-yl)methyl]-1,4-diazepane-1-carbonyl]-1H-benzimidazol-2-one

3-methyl-6-[4-[(1-methylimidazol-2-yl)methyl]-1,4-diazepane-1-carbonyl]-1H-benzimidazol-2-one

Cat. No.: B7173943
M. Wt: 368.4 g/mol
InChI Key: VLPARUZMIRJBHD-UHFFFAOYSA-N
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Description

3-methyl-6-[4-[(1-methylimidazol-2-yl)methyl]-1,4-diazepane-1-carbonyl]-1H-benzimidazol-2-one is a complex organic compound that features a benzimidazole core, a diazepane ring, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-[4-[(1-methylimidazol-2-yl)methyl]-1,4-diazepane-1-carbonyl]-1H-benzimidazol-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole core, followed by the introduction of the diazepane ring and the imidazole moiety. Common reagents used in these steps include various amines, aldehydes, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-[4-[(1-methylimidazol-2-yl)methyl]-1,4-diazepane-1-carbonyl]-1H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-methyl-6-[4-[(1-methylimidazol-2-yl)methyl]-1,4-diazepane-1-carbonyl]-1H-benzimidazol-2-one has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-methyl-6-[4-[(1-methylimidazol-2-yl)methyl]-1,4-diazepane-1-carbonyl]-1H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-methylimidazole: A simpler imidazole derivative with similar basicity and reactivity.

    Benzimidazole: The core structure of the compound, known for its biological activity.

    Diazepane derivatives: Compounds with similar ring structures that exhibit various pharmacological properties.

Uniqueness

3-methyl-6-[4-[(1-methylimidazol-2-yl)methyl]-1,4-diazepane-1-carbonyl]-1H-benzimidazol-2-one is unique due to its combination of structural features, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets and participate in diverse chemical reactions makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-methyl-6-[4-[(1-methylimidazol-2-yl)methyl]-1,4-diazepane-1-carbonyl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-22-9-6-20-17(22)13-24-7-3-8-25(11-10-24)18(26)14-4-5-16-15(12-14)21-19(27)23(16)2/h4-6,9,12H,3,7-8,10-11,13H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPARUZMIRJBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCCN(CC2)C(=O)C3=CC4=C(C=C3)N(C(=O)N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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